molecular formula C8H7F2N2NaO3 B2653542 Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate CAS No. 2305251-58-3

Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate

Cat. No. B2653542
CAS RN: 2305251-58-3
M. Wt: 240.142
InChI Key: JXIJGLMDBUNSSB-UHFFFAOYSA-M
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Description

Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFE, and it is a pyrimidine derivative that has been shown to have a range of interesting properties. In

Mechanism of Action

The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the production of reactive oxygen species. This inhibition may lead to a reduction in oxidative stress and inflammation, which could have potential therapeutic applications in a range of diseases and conditions.
Biochemical and Physiological Effects:
DFE has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. DFE has also been shown to have good solubility in water and other aqueous solutions, which makes it a potentially useful tool for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFE in lab experiments is its high solubility in water and other aqueous solutions, which makes it easy to work with and manipulate. However, one of the limitations of DFE is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on DFE, including the development of new drug delivery systems, the investigation of its potential anti-cancer properties, and the study of its mechanism of action in more detail. Other future directions could include the exploration of its potential applications in the treatment of other diseases and conditions, as well as the development of new synthetic methods for producing DFE in a more efficient and cost-effective manner.
In conclusion, DFE is a chemical compound that has been widely studied for its potential applications in scientific research. Its high solubility in water and other aqueous solutions, as well as its range of interesting properties, make it a potentially useful tool for a wide range of applications. While there is still much to be learned about the mechanism of action of DFE, its potential applications in drug delivery, anti-cancer therapy, and other areas make it an intriguing area of study for researchers in many different fields.

Synthesis Methods

The synthesis of DFE involves several steps, including the reaction of ethyl cyanoacetate with difluoromethylamine, followed by the reaction of the resulting intermediate with 2-chloro-4,5-difluoropyrimidine. The final step involves the addition of sodium hydroxide to the reaction mixture to yield the sodium salt of DFE. This synthesis method has been well-documented in the literature, and it has been shown to be a reliable and efficient way to produce DFE in large quantities.

Scientific Research Applications

DFE has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. DFE has also been used in the development of new drug delivery systems, as it has been shown to have good solubility in water and other aqueous solutions.

properties

IUPAC Name

sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3.Na/c1-2-15-7(13)4-3-11-8(14)12-5(4)6(9)10;/h3,6H,2H2,1H3,(H,11,12,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIJGLMDBUNSSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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